![molecular formula C13H8ClNO5 B14008463 3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid is an organic compound that features a furan ring substituted with a 4-chloro-2-nitrophenyl group and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenyl furan to introduce the nitro group. This is followed by a Heck reaction to couple the furan ring with an acrylic acid derivative. The reaction conditions often require the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 3-[5-(4-Amino-2-nitro-phenyl)-furan-2-yl]-acrylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and acrylic acid moiety may also contribute to its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitrophenol: Shares the nitro and chloro substituents but lacks the furan and acrylic acid moieties.
3-(4-Chlorophenyl)-2-nitropropene: Similar nitro and chloro substituents but different core structure.
5-(4-Chloro-2-nitrophenyl)-2-furancarboxylic acid: Similar furan and nitro substituents but different functional groups.
Uniqueness
3-[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-acrylic acid is unique due to its combination of a furan ring, nitro group, and acrylic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H8ClNO5 |
|---|---|
Poids moléculaire |
293.66 g/mol |
Nom IUPAC |
3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8ClNO5/c14-8-1-4-10(11(7-8)15(18)19)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17) |
Clé InChI |
WQADAPOGGCODCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
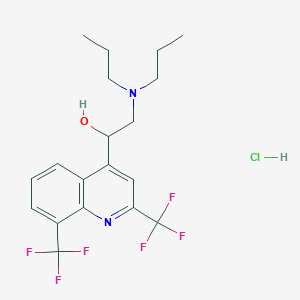
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)

![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
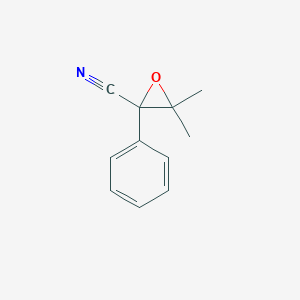
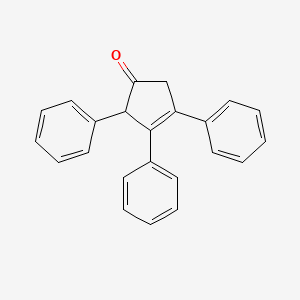
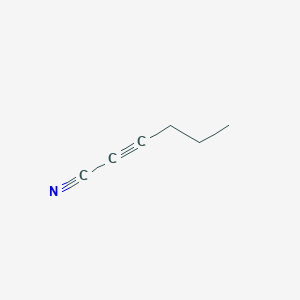
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
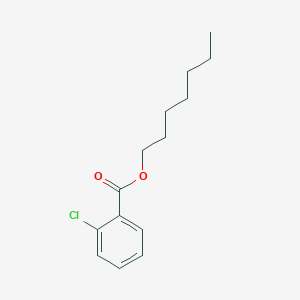
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
